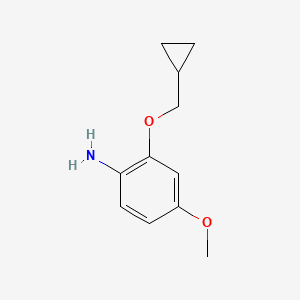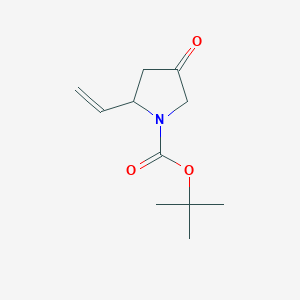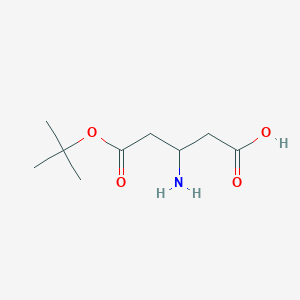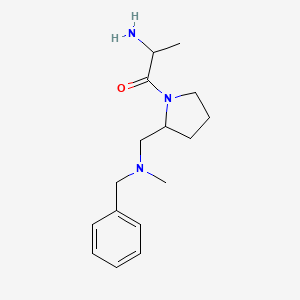![molecular formula C26H18N4 B14778684 5,12-Diphenyl-5,12-dihydroquinoxalino[2,3-b]quinoxaline](/img/structure/B14778684.png)
5,12-Diphenyl-5,12-dihydroquinoxalino[2,3-b]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5,12-Diphenyl-5,12-dihydroquinoxalino[2,3-b]quinoxaline is a complex organic compound with the molecular formula C14H10N4. It is known for its unique structure, which includes two phenyl groups and a quinoxaline core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,12-Diphenyl-5,12-dihydroquinoxalino[2,3-b]quinoxaline typically involves a series of organic reactions. One common method is the condensation of o-phenylenediamine with benzil under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to facilitate the formation of the quinoxaline ring .
Industrial Production Methods: Industrial
Properties
Molecular Formula |
C26H18N4 |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
5,12-diphenylquinoxalino[2,3-b]quinoxaline |
InChI |
InChI=1S/C26H18N4/c1-3-11-19(12-4-1)29-23-17-9-10-18-24(23)30(20-13-5-2-6-14-20)26-25(29)27-21-15-7-8-16-22(21)28-26/h1-18H |
InChI Key |
JYICLZOZCDLRKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3N(C4=NC5=CC=CC=C5N=C42)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis(2,2'-bipyridyl)(2,2'-bipyrazine[5,10] phenyl)dichlorate](/img/structure/B14778605.png)
![(3S)-1-(2-Nitrophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole-3-carboxylic acid](/img/structure/B14778622.png)
![benzyl N-[1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)-2-oxoethyl]carbamate](/img/structure/B14778627.png)




![Benzyl 2-[[2-aminopropanoyl(methyl)amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B14778661.png)

![2,9-Bis[3,5-bis[2,4,6-tri(propan-2-yl)phenyl]phenyl]-1,10-phenanthroline](/img/structure/B14778672.png)
![1-[2-(1,4-Diazepane-1-carbonyl)-4-hydroxypyrrolidin-1-yl]ethanone](/img/structure/B14778681.png)


![2-amino-N-[(2,6-dichlorophenyl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14778698.png)
